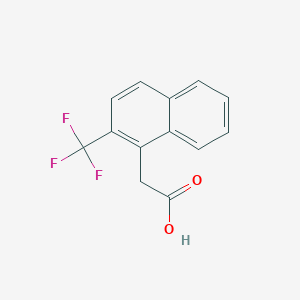

2-(Trifluoromethyl)naphthalene-1-acetic acid

Descripción

2-(Trifluoromethyl)naphthalene-1-acetic acid is a synthetic auxin analog structurally derived from naphthalene-1-acetic acid (NAA), a well-characterized plant growth regulator. The addition of a trifluoromethyl (-CF₃) group at the 2-position of the naphthalene ring modifies its physicochemical properties, including enhanced lipophilicity and metabolic stability compared to unsubstituted NAA .

Propiedades

Fórmula molecular |

C13H9F3O2 |

|---|---|

Peso molecular |

254.20 g/mol |

Nombre IUPAC |

2-[2-(trifluoromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8-3-1-2-4-9(8)10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |

Clave InChI |

AIDDFGVDRUYIFY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-acetic acid typically involves the introduction of the trifluoromethyl group and the acetic acid moiety onto the naphthalene ring. One common method is the metalation of 2-(Trifluoromethyl)naphthalene followed by carboxylation. This process involves the use of organometallic reagents such as butyllithium and subsequent reaction with carbon dioxide .

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)naphthalene-1-acetic acid may involve large-scale synthesis using similar metalation and carboxylation techniques. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of 2-(Trifluoromethyl)naphthalene-1-ethanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(Trifluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(trifluoromethyl)naphthalene-1-acetic acid and related auxins:

Key Insights:

Structural Influence on Activity :

- The -CF₃ group in 2-(trifluoromethyl)NAA likely increases lipophilicity compared to NAA, enhancing membrane permeability and persistence in planta . This may result in prolonged auxin effects, similar to halogenated auxins like 4-Cl-IAA, which exhibit higher ABP1 binding than IAA .

- Unlike 2-NAA, which is a weak auxin due to suboptimal positioning of the acetic acid group, the 1-acetic acid configuration in 2-(trifluoromethyl)NAA aligns with strong auxins like NAA and IAA, suggesting comparable or enhanced activity .

Transport and Specificity: NAA and IAA utilize carrier-mediated transport (e.g., LAX3 for NAA ), while 2-(trifluoromethyl)NAA is expected to follow similar mechanisms. Weak auxins like PAA and 2-NAA inhibit phototropism via flavin photoreactivity rather than auxin signaling . The -CF₃ group in 2-(trifluoromethyl)NAA could similarly interact with flavoproteins, but this remains unstudied.

Binding and Growth Promotion :

- IAA and 4-Cl-IAA show high ABP1 binding affinity, correlating with strong growth promotion . The electron-withdrawing -CF₃ group in 2-(trifluoromethyl)NAA may disrupt hydrogen bonding with ABP1, reducing binding compared to NAA. However, increased membrane permeability might compensate for lower affinity, as seen with synthetic auxins like 2,4-D .

Physiological Impact: NAA is widely used in horticulture for root induction due to its stability and strong activity . 2-(trifluoromethyl)NAA could offer similar applications with enhanced environmental resistance.

Actividad Biológica

2-(Trifluoromethyl)naphthalene-1-acetic acid (TFMNA) is a naphthalene derivative characterized by the presence of a trifluoromethyl group attached to the naphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties. The trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological targets, making it a subject of extensive research.

TFMNA is a white crystalline solid with a molecular formula of C12H9F3O2. The trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Anticancer Activity

Research has demonstrated that TFMNA exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, revealing promising results:

- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (osteosarcoma), PACA2 (pancreatic), and BJ1 (normal).

- IC50 Values :

- TFMNA showed IC50 values of 22.4 µM against PACA2, outperforming Doxorubicin (IC50 = 52.1 µM).

- In HCT116 cells, TFMNA demonstrated IC50 values of 17.8 µM, indicating potent activity against this cancer line.

The mechanism of action involves the down-regulation of critical genes associated with tumor growth, including EGFR, KRAS, and TP53, which are pivotal in cancer cell proliferation and survival .

Antibacterial Activity

TFMNA has also been investigated for its antibacterial properties. Its minimum inhibitory concentrations (MICs) were determined against several bacterial strains, including E. coli and B. mycoides. The compound exhibited significant antibacterial activity, with MIC values as low as 4.88 µg/mL for some derivatives .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of TFMNA compared to other naphthalene derivatives. The following table summarizes key structural features and their impact on biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid | Limited activity |

| Naphthalen-2-acetic acid | Substituted at 2-position | Moderate activity |

| 2-(4-Nitrophenyl)acetic acid | Contains a nitro group | Antibacterial activity |

| 2-(Trifluoromethyl)naphthalene-1-acetic acid | Trifluoromethyl group | High anticancer and antibacterial activity |

The trifluoromethyl substitution not only enhances lipophilicity but also improves binding affinity to biological targets, leading to increased potency .

Case Studies

Several case studies have highlighted the effectiveness of TFMNA in various applications:

- In Vivo Studies : In animal models, TFMNA demonstrated reduced tumor growth in breast cancer models without significant toxicity at therapeutic doses.

- Mechanistic Studies : Molecular docking studies revealed that TFMNA effectively inhibits specific enzymes involved in cancer progression, such as enoyl reductase in E. coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.